(Z)-4,4'-(Ethene-1,2-diyl)dianiline dihydrochloride is an organic compound characterized by a structure that features an ethene-1,2-diyl group linking two aniline moieties. This compound is notable for its unique geometric configuration, specifically the Z isomer, which influences its chemical properties and potential applications. The molecular formula for this compound is , and it has a molecular weight of approximately 212.29 g/mol. The presence of the ethene-1,2-diyl linkage provides distinct electronic and steric properties that are valuable in various chemical and biological contexts .
These reactions allow for the modification of the compound to create derivatives with different properties and functionalities .
Research indicates that (Z)-4,4'-(Ethene-1,2-diyl)dianiline dihydrochloride exhibits potential biological activities. It has been explored for its anticancer and antimicrobial properties. Studies suggest that the compound may interact with specific biological targets, potentially inhibiting enzyme activity or affecting cellular pathways. Its ability to form covalent or non-covalent bonds with biomolecules makes it a candidate for further investigation in medicinal chemistry .
The synthesis of (Z)-4,4'-(Ethene-1,2-diyl)dianiline typically involves several steps:
(Z)-4,4'-(Ethene-1,2-diyl)dianiline dihydrochloride finds applications in several fields:
The interaction studies of (Z)-4,4'-(Ethene-1,2-diyl)dianiline focus on its binding mechanisms with biological targets. These studies indicate that the compound may inhibit specific enzymes by occupying their active sites or altering their conformation. Such interactions are crucial for understanding its potential therapeutic effects and guiding further drug development efforts .
Several compounds share structural similarities with (Z)-4,4'-(Ethene-1,2-diyl)dianiline:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (E)-5,5′-(Ethene-1,2-diyl)di(thiophene-2-carbaldehyde) | Contains thiophene rings instead of aniline | Different electronic properties due to thiophene presence |
| 2,2′-(Ethane-1,2-diyl)dianiline | Ethane-1,2-diyl group instead of ethene-1,2-diyl | Lacks the unique reactivity associated with the ethene linkage |
(Z)-4,4'-(Ethene-1,2-diyl)dianiline dihydrochloride is unique due to its specific ethene-1,2-diyl linkage which imparts distinct electronic and steric properties advantageous for applications requiring precise molecular interactions and reactivity .
Industrial-scale hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid to (Z)-4,4'-(ethene-1,2-diyl)dianiline derivatives employs rhodium or ruthenium catalysts combined with vanadium compounds in oxidation states 0–V. This dual catalytic system suppresses hydroxylamine formation to <1% while accelerating reaction kinetics by 40% compared to traditional methods. The vanadium co-catalyst facilitates electron transfer processes, preventing azoxy byproduct formation through intermediate stabilization.
Table 1: Comparative Hydrogenation Performance
| Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd/V₂O₅ | 80 | 15 | 99.8 | 98.5 |
| Rh/VCl₃ | 70 | 10 | 99.5 | 99.1 |
| Ni (aqueous buffer) | 90 | 20 | 98.7 | 97.2 |
Continuous-flow hydrogenation using Pt/ZnO catalysts demonstrates 99% retention of the ethene bridge configuration under 50 bar H₂ at 60°C. The three-phase reaction system achieves 99.9% amine selectivity through precise control of residence time (<5 min) and turbulent flow regimes, critical for maintaining Z-isomer stereochemistry.
(Z)-4,4'-(Ethene-1,2-diyl)dianiline, a stilbene derivative with the molecular formula C₁₄H₁₄N₂, serves as a crucial middle component in the synthesis of symmetrical disazo direct dyes [1] [2]. This compound features a central ethene group connecting two aniline moieties in a cis (Z) configuration, providing a unique structural platform for dye synthesis [1]. The Z-isomer configuration creates a distinct spatial arrangement that influences the final properties of the synthesized dyes, particularly in terms of their chromophoric characteristics and application performance [3].
When employed as a middle component, (Z)-4,4'-(Ethene-1,2-diyl)dianiline undergoes bis-diazotization to form a bis-diazonium salt, which subsequently participates in coupling reactions with various coupling components [4]. This synthetic pathway enables the creation of symmetrical disazo direct dyes with enhanced coloring properties for diverse applications [5]. The symmetrical structure of these dyes contributes significantly to their stability and tinctorial strength when applied to substrates such as textiles and resins [6].
Research findings indicate that the bis-diazotization of (Z)-4,4'-(Ethene-1,2-diyl)dianiline typically occurs in a controlled environment, where the resulting bis-diazonium salt reacts with coupling components in a 1:2 molar ratio [4] [7]. This stoichiometric relationship ensures the formation of symmetrical structures with balanced chromophoric properties [5]. The coupling components commonly employed include salicylanilides, naphthols, and other aromatic compounds that contribute to the final color and application characteristics of the dyes [8].
The symmetrical disazo direct dyes derived from (Z)-4,4'-(Ethene-1,2-diyl)dianiline demonstrate excellent coloring properties when applied to various substrates, including cotton, polyamide fibers, and acrylic resins [5] [8]. These dyes exhibit good light fastness and washing resistance, making them suitable for applications requiring durability and color stability [9]. The structural symmetry imparted by the (Z)-4,4'-(Ethene-1,2-diyl)dianiline middle component contributes to the uniform distribution of electronic density within the dye molecule, enhancing its interaction with the substrate and improving fixation properties [4] [10].
| Coupling Component | Resulting Dye Color | Application |
|---|---|---|
| 3-Chlorosalicylanilide | Red-orange | Cotton fibers |
| 4-Chlorosalicylanilide | Orange | Cotton fibers |
| 2,7-Dihydroxynaphthalene | Deep red | Acrylic resins |
| 3-Bromosalicylanilide | Bright red | Textile fibers |
| 4-Bromosalicylanilide | Orange-red | Textile fibers |
The synthesis process typically involves careful control of reaction conditions, including pH, temperature, and solvent selection, to ensure optimal coupling efficiency and product purity [4]. The resulting symmetrical disazo direct dyes demonstrate versatility in application methods, including exhaust dyeing, continuous dyeing, and printing processes for textile substrates [9]. The structural features of (Z)-4,4'-(Ethene-1,2-diyl)dianiline contribute significantly to the final properties of these dyes, making it an invaluable middle component in functional dye chemistry [5] [10].
(Z)-4,4'-(Ethene-1,2-diyl)dianiline and its derivatives play a significant role in the development of textile whitening agents, particularly as precursors to fluorescent whitening agents (optical brighteners) [11] [12]. The structure-activity relationships of these compounds reveal important correlations between molecular configuration and whitening performance [13]. The cis (Z) configuration of the central ethene group in (Z)-4,4'-(Ethene-1,2-diyl)dianiline influences its reactivity and the optical properties of the resulting whitening agents [12] [14].
Research has demonstrated that the Z-isomer of 4,4'-(ethene-1,2-diyl)dianiline can undergo thermal or photochemical isomerization to form the E-isomer, which is often more stable and exhibits different optical properties [15] [16]. This isomerization process is particularly relevant in the context of textile whitening agents, as the E-isomer derivatives typically demonstrate superior fluorescence characteristics [12] [17]. The transformation from Z to E configuration can be catalyzed by various factors, including acid catalysis, photochemical reactions, and thermal treatment [15] [18].
The amino groups in (Z)-4,4'-(Ethene-1,2-diyl)dianiline serve as key reactive sites for further functionalization, particularly for the introduction of sulfonic acid groups to enhance water solubility and affinity for textile fibers [11] [14]. The resulting 4,4'-diaminostilbene-2,2'-disulfonic acid derivatives constitute one of the most important classes of fluorescent whitening agents used in the textile industry [12] [19]. These compounds absorb ultraviolet light (typically in the 340-370 nm range) and re-emit it as blue light (410-460 nm), effectively compensating for the yellowish tint in textiles and creating the perception of enhanced whiteness [12] [20].
The structure-activity relationships in these whitening agents reveal that the conjugated π-electron system spanning the stilbene backbone is essential for their fluorescent properties [17] [21]. Modifications to this system through the introduction of various substituents can significantly alter the absorption and emission characteristics [21]. For instance, the introduction of triazine rings connected to the amino groups of the stilbene structure enhances the binding affinity to cellulosic fibers while maintaining the desired optical properties [13] [21].
| Structural Feature | Effect on Whitening Performance | Mechanism |
|---|---|---|
| Z to E isomerization | Enhanced fluorescence efficiency | Improved planarity and conjugation |
| Amino group functionalization | Increased substrate affinity | Formation of hydrogen bonds with fibers |
| Sulfonic acid groups | Improved water solubility | Enhanced ionic interactions |
| Triazine substituents | Better fixation to cellulosic fibers | Multiple binding sites |
| Extended conjugation | Red-shifted absorption | Lower energy gap between HOMO and LUMO |
The photostability of whitening agents derived from (Z)-4,4'-(Ethene-1,2-diyl)dianiline is another critical aspect of their performance [17]. Research has shown that these compounds can undergo photodegradation upon prolonged exposure to ultraviolet light, leading to the formation of colored photoproducts that may cause yellowing of the treated textiles [17] [22]. This phenomenon is particularly relevant for stilbene derivatives and has prompted the development of stabilized formulations with enhanced resistance to photodegradation [17] [23].
Recent advances in the field have focused on the development of novel amino acid-stilbene quaternary ammonium salt fluorescent whitening agents based on 4,4'-diaminostilbene-2,2'-disulfonic acid [21]. These compounds demonstrate improved acid resistance and enhanced whitening performance compared to traditional fluorescent whitening agents [21]. Additionally, they exhibit significant antibacterial activity, providing multifunctional benefits for textile applications [21] [20].
The chromophoric properties of (Z)-4,4'-(Ethene-1,2-diyl)dianiline can be significantly modified through the introduction of electron-withdrawing substituents, leading to altered spectroscopic characteristics and application performance [24] [25]. These substituents influence the electronic distribution within the molecule, affecting the energy levels of molecular orbitals involved in electronic transitions [26] [27]. Understanding these effects is crucial for the rational design of functional dyes with tailored optical properties [25] [28].
Electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), carbonyl (-C=O), and sulfonyl (-SO₂) moieties, when introduced to the (Z)-4,4'-(Ethene-1,2-diyl)dianiline structure, typically cause a hypsochromic shift (blue shift) in the absorption spectrum [24] [28]. This shift occurs due to the stabilization of the highest occupied molecular orbital (HOMO) to a greater extent than the lowest unoccupied molecular orbital (LUMO), resulting in an increased energy gap for electronic transitions [27] [29]. The magnitude of this shift correlates with the electron-withdrawing strength of the substituent, with stronger electron-withdrawing groups producing more pronounced effects [28] [30].
Research findings indicate that the position of electron-withdrawing substituents on the (Z)-4,4'-(Ethene-1,2-diyl)dianiline structure plays a crucial role in determining their effect on chromophoric properties [25] [29]. Substituents placed in para positions relative to the ethene bridge typically exert the strongest influence on the electronic properties of the conjugated system [28]. This positional dependence arises from the varying degrees of electronic coupling between the substituent and the π-electron system of the stilbene core [31] [29].
The introduction of electron-withdrawing substituents also affects the fluorescence characteristics of (Z)-4,4'-(Ethene-1,2-diyl)dianiline derivatives [24] [25]. These substituents can alter the quantum yield, emission wavelength, and fluorescence lifetime of the compounds [28]. In some cases, strong electron-withdrawing groups can facilitate intramolecular charge transfer processes, leading to solvatochromic effects where the emission spectrum becomes sensitive to solvent polarity [24] [26].
| Substituent | Position | Absorption Shift (nm) | Effect on Quantum Yield | Application Impact |
|---|---|---|---|---|
| -NO₂ | Para | -15 to -25 | Decrease | Enhanced photostability |
| -CN | Para | -10 to -20 | Variable | Improved thermal stability |
| -COOH | Para | -5 to -15 | Moderate decrease | Increased water solubility |
| -CF₃ | Para | -8 to -18 | Slight decrease | Enhanced chemical resistance |
| -SO₃H | Para | -12 to -22 | Moderate decrease | Improved fiber affinity |
The electron-withdrawing substituents also influence the photochemical behavior of (Z)-4,4'-(Ethene-1,2-diyl)dianiline, particularly its Z/E isomerization dynamics [15] [32]. Studies have shown that electron-withdrawing groups can alter the energy barrier for isomerization and affect the quantum yield of the photoisomerization process [32] [18]. This has important implications for applications where controlled isomerization is desired, such as in photoswitchable materials and sensors [15] [33].
Computational studies using density functional theory (DFT) have provided valuable insights into the relationship between electronic structure and spectroscopic properties of substituted stilbene derivatives [34] [35]. These studies confirm that electron-withdrawing substituents modify the electron density distribution within the molecule, affecting the energies and spatial characteristics of frontier molecular orbitals [29] [34]. The calculated absorption spectra generally show good agreement with experimental data, validating the theoretical approach for predicting the effects of various substituents [34] [35].
The photochemical behavior of (Z)-4,4'-(Ethene-1,2-diyl)dianiline exhibits complex non-adiabatic dynamics that govern the cis-trans isomerization process through multiple competing pathways. The non-adiabatic coupling between electronic states represents a fundamental mechanism whereby the system can transition between different potential energy surfaces without adhering to the Born-Oppenheimer approximation [1] [2].
The isomerization process initiates upon photoexcitation to the first excited singlet state (S1), characterized by a π,π* transition with a vertical excitation energy of 4.1 eV and an oscillator strength of 0.85 [1]. The subsequent dynamics involve rapid internal conversion from the Franck-Condon region to lower-energy conformational states within the S1 manifold. The process occurs through a series of non-adiabatic transitions mediated by vibronic coupling mechanisms [3].
Time-resolved spectroscopic studies reveal that the S1 → S0 internal conversion occurs on a timescale of approximately 300 femtoseconds, with an activation energy barrier of 600 cm⁻¹ [3]. The coupling strength between electronic states reaches 45 meV, indicating substantial non-adiabatic character in the relaxation process [2]. This coupling facilitates efficient population transfer between electronic states, enabling the system to access multiple reaction channels simultaneously.
The non-adiabatic dynamics are accompanied by coherent vibrational wavepacket motion that persists throughout the isomerization process. Femtosecond transient absorption spectroscopy demonstrates that vibrational coherences survive the electronic transition and maintain phase coherence even after internal conversion to the ground state [4]. This observation indicates that the reaction proceeds through a more coherent pathway than previously anticipated.
The wavepacket dynamics involve coupling between multiple vibrational modes, particularly the central C=C torsional coordinate and phenyl ring rotations. The coupling between these coordinates facilitates energy redistribution and determines the branching ratios between different photoproducts [5] [6]. The preservation of vibrational coherence suggests that the reaction coordinate involves collective motion rather than sequential bond breaking and formation processes.
The non-adiabatic dynamics exhibit significant sensitivity to solvent environment, with polar solvents inducing substantial modifications to the reaction pathway. In acetonitrile, the isomerization timescale increases to 2000 femtoseconds compared to 1000 femtoseconds in non-polar hexane [7]. This solvent-induced deceleration results from enhanced stabilization of charge-transfer character in the excited state, which increases the activation barrier for torsional motion about the central double bond.
The solvent reorganization process occurs on a timescale of 2000 femtoseconds with an activation energy of 300 cm⁻¹ [7]. The coupling strength between the solute and solvent bath reaches 8 meV, indicating moderate influence of the environment on the reaction dynamics. This coupling modulates the potential energy surfaces and can alter the relative energies of different conical intersection seams.
The photochemical reactivity of (Z)-4,4'-(Ethene-1,2-diyl)dianiline is fundamentally governed by the topography of conical intersections that provide efficient pathways for radiationless decay between electronic states. These intersections represent regions of configuration space where electronic states become degenerate, enabling ultrafast non-adiabatic transitions [8] [5].
Multiple conical intersection topologies have been identified through computational analysis using Complete Active Space Self-Consistent Field (CASSCF) methods. The intersection landscape comprises four distinct enantiomeric pairs: hula-twist Type 1 and Type 2, one-bond-flip Type 1 and Type 2, along with cis-cyclic and trans-perpendicular geometries [8] [5].
The hula-twist Type 1 conical intersection occurs at a geometry characterized by C-C=C-C dihedral angle of 90° and H-C=C-H dihedral angle of 45°, with an energy barrier of 3.0 kcal/mol [8]. This intersection exhibits a quantum yield of 0.27 and operates on a timescale of 0.3 picoseconds. The corresponding Type 2 intersection, with H-C=C-H dihedral angle of -45°, demonstrates slightly higher energy barrier (3.5 kcal/mol) and quantum yield (0.30) [8].
The one-bond-flip mechanisms involve perpendicular arrangements of both dihedral coordinates, with Type 1 and Type 2 intersections displaying energy barriers of 4.2 and 4.8 kcal/mol, respectively [8]. These pathways exhibit lower quantum yields (0.15 and 0.18) and slower kinetics (2.0 and 2.6 picoseconds) compared to hula-twist mechanisms.
The presence of amino substituents at the 4,4' positions introduces additional complexity through potential chiral photocyclization reactions leading to dihydrophenanthrene derivatives. The cis-cyclic conical intersection, characterized by a C-C distance of 1.8 Å, represents the critical geometry for ring-closure processes [9]. This intersection exhibits the lowest energy barrier (2.1 kcal/mol) among all identified pathways, yet demonstrates the slowest kinetics (13.0 picoseconds) and lowest quantum yield (0.09) [9].
The chiral photocyclization mechanism involves initial photoexcitation followed by conformational relaxation to a quinoid minimum structure. From this intermediate, the system can access the cis-cyclic conical intersection with minimal additional energy input [9]. The intersection geometry facilitates simultaneous C-C bond formation and electronic state mixing, enabling efficient funneling to the ground state product manifold.
The stereochemical outcome of photocyclization reactions depends on the specific conical intersection accessed during the reaction. The amino substituents provide steric and electronic influences that bias the approach to different intersection topologies [10] [11]. Computational studies indicate that the electron-donating nature of amino groups stabilizes charge-transfer character in the excited state, which preferentially directs the reaction toward specific intersection geometries.
The torquoselectivity of the electrocyclization process depends on the relative orientations of the phenyl rings and amino substituents during approach to the conical intersection [11]. Density functional theory calculations demonstrate that steric interactions between amino groups and phenyl rings favor specific rotational directions, leading to enantioselective product formation with enantiomeric excesses reaching 77-96% [11].